2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid
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Overview
Description
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid is an organic compound with the molecular formula C12H12N2O6 This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid typically involves multi-step organic reactions. One common method involves the nitration of 4,5-dimethoxybenzaldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with cyanoacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Reduction of the nitro group: 2-Cyano-3-(4,5-dimethoxy-2-aminophenyl)propionic acid.
Reduction of the cyano group: 3-(4,5-Dimethoxy-2-nitrophenyl)propionic acid.
Substitution of methoxy groups: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, potentially modifying biological macromolecules. These interactions can lead to changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4,5-dimethoxyphenyl)propionic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(4,5-Dimethoxy-2-nitrophenyl)propionic acid:
2-Cyano-3-(4-methoxy-2-nitrophenyl)propionic acid: Has only one methoxy group, altering its chemical properties and reactivity.
Uniqueness
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid is unique due to the presence of both cyano and nitro groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2044706-98-9 |
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Molecular Formula |
C12H12N2O6 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C12H12N2O6/c1-19-10-4-7(3-8(6-13)12(15)16)9(14(17)18)5-11(10)20-2/h4-5,8H,3H2,1-2H3,(H,15,16) |
InChI Key |
KAHDSYQTCYXPCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C#N)C(=O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
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